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molecular formula C9H8FN3 B8338344 4-(2-fluorophenyl)-1-methyl-1H-1,2,3-triazole

4-(2-fluorophenyl)-1-methyl-1H-1,2,3-triazole

Cat. No. B8338344
M. Wt: 177.18 g/mol
InChI Key: BMDUKPWZMCHCAR-UHFFFAOYSA-N
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Patent
US08466181B2

Procedure details

Solution A was composed of 1-ethynyl-2-fluorobenzene (4.2 g, 35 mmol) and iodomethane (5.96 g, 42 mmol) in acetonitrile (94 mL) and Solution B was composed of sodium azide (2.73 g, 42 mmol) and copper(I) iodide (1.33 g, 6.99 mmol) in water (100 mL). The reaction was ran in Uniqsis FlowSyn apparatus at 150° C. at 100 psi with flow rate of 1.0 mL/min and residence time of 1.5 min for each solution A and B. The reaction flow eluent was collected in an aqueous ammonium hydroxide solution (25%) and the mixture extracted with ethyl acetate. The combined organic extracts were washed with brine, dried over sodium sulphate, filtered and evaporated. Purification by chromatography (silica, 10 to 60% ethyl acetate in heptane) afforded the title compound (1.5 g, 24%) as a light yellow solid. MS: m/e=178.3 [M+H]+.
[Compound]
Name
Solution A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step Two
Quantity
5.96 g
Type
reactant
Reaction Step Three
[Compound]
Name
Solution B
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
2.73 g
Type
reactant
Reaction Step Five
[Compound]
Name
solution A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
94 mL
Type
solvent
Reaction Step Seven
Name
Quantity
100 mL
Type
solvent
Reaction Step Eight
Name
copper(I) iodide
Quantity
1.33 g
Type
catalyst
Reaction Step Nine
Yield
24%

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[F:9])#[CH:2].I[CH3:11].[N-:12]=[N+:13]=[N-:14].[Na+]>C(#N)C.O.[Cu]I>[F:9][C:4]1[CH:5]=[CH:6][CH:7]=[CH:8][C:3]=1[C:1]1[N:12]=[N:13][N:14]([CH3:11])[CH:2]=1 |f:2.3|

Inputs

Step One
Name
Solution A
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
4.2 g
Type
reactant
Smiles
C(#C)C1=C(C=CC=C1)F
Step Three
Name
Quantity
5.96 g
Type
reactant
Smiles
IC
Step Four
Name
Solution B
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
2.73 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Step Six
Name
solution A
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
94 mL
Type
solvent
Smiles
C(C)#N
Step Eight
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Nine
Name
copper(I) iodide
Quantity
1.33 g
Type
catalyst
Smiles
[Cu]I

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction flow eluent was collected in an aqueous ammonium hydroxide solution (25%)
EXTRACTION
Type
EXTRACTION
Details
the mixture extracted with ethyl acetate
WASH
Type
WASH
Details
The combined organic extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
Purification by chromatography (silica, 10 to 60% ethyl acetate in heptane)

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=CC=C1)C=1N=NN(C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: PERCENTYIELD 24%
YIELD: CALCULATEDPERCENTYIELD 24.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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